molecular formula C10H13ClFN B15309969 1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-amine

1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-amine

Katalognummer: B15309969
Molekulargewicht: 201.67 g/mol
InChI-Schlüssel: OZMZDLDYXQCHST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a chloro and fluoro substituent on a phenyl ring, which can significantly influence its reactivity and interactions with other molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 2-chloro-6-fluoroaniline with a suitable alkylating agent under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques like recrystallization and chromatography is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, alcohols, and various substituted derivatives depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets, leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one: Known for its anti-inflammatory properties.

    2-(2-Chloro-6-fluorophenyl)-1-(1-cyclohexen-1-yl)-N-methylethanamine: Studied for its potential as a therapeutic agent.

    (2-Chloro-6-fluorophenyl)methanesulfonyl chloride: Used in organic synthesis as a reagent.

Uniqueness

1-(2-Chloro-6-fluorophenyl)-2-methylpropan-2-amine stands out due to its unique combination of chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H13ClFN

Molekulargewicht

201.67 g/mol

IUPAC-Name

1-(2-chloro-6-fluorophenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C10H13ClFN/c1-10(2,13)6-7-8(11)4-3-5-9(7)12/h3-5H,6,13H2,1-2H3

InChI-Schlüssel

OZMZDLDYXQCHST-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CC1=C(C=CC=C1Cl)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.